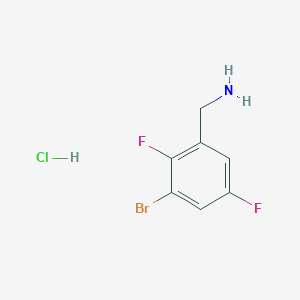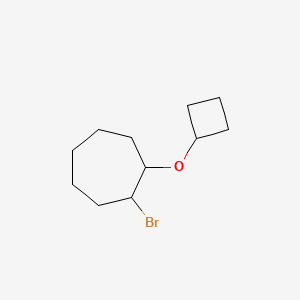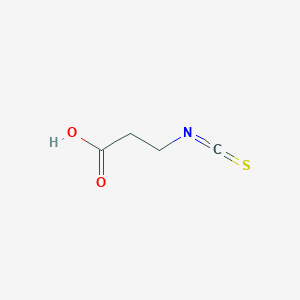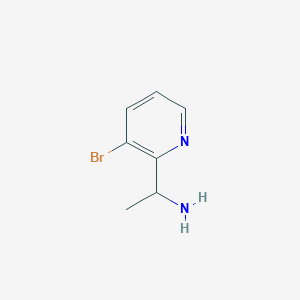
1-(3-Bromopropyl)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-nitrobenzene is an organic compound with the molecular formula C9H10BrNO2 It is characterized by a benzene ring substituted with a nitro group at the second position and a bromopropyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-bromo-2-nitrobenzene followed by the alkylation with 1,3-dibromopropane. The reaction typically requires a strong acid catalyst such as sulfuric acid and is conducted under controlled temperature conditions to ensure the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-2-nitrobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include 1-(3-aminopropyl)-2-nitrobenzene, 1-(3-thiopropyl)-2-nitrobenzene, etc.
Reduction: 1-(3-Bromopropyl)-2-aminobenzene.
Oxidation: Products vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of nitroaromatic compounds on biological systems, including their potential mutagenic and carcinogenic properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-nitrobenzene primarily involves its reactivity due to the presence of the nitro and bromopropyl groups. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The bromopropyl group serves as a good leaving group, facilitating substitution reactions. The compound’s effects in biological systems are often related to its ability to form reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-4-nitrobenzene: Similar structure but with the nitro group at the para position.
1-(3-Chloropropyl)-2-nitrobenzene: Chlorine instead of bromine, affecting reactivity and physical properties.
1-(3-Bromopropyl)-2-aminobenzene: Amino group instead of nitro, leading to different chemical behavior.
Uniqueness: 1-(3-Bromopropyl)-2-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of a nitro group and a bromopropyl group on the benzene ring provides a versatile platform for further chemical modifications.
Propiedades
Número CAS |
63307-45-9 |
|---|---|
Fórmula molecular |
C9H10BrNO2 |
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-2,4,6H,3,5,7H2 |
Clave InChI |
QPXACXPMHQWISG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCCBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


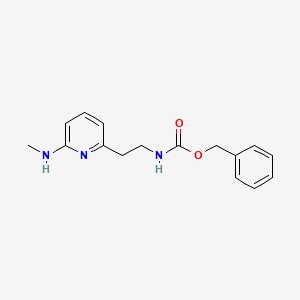


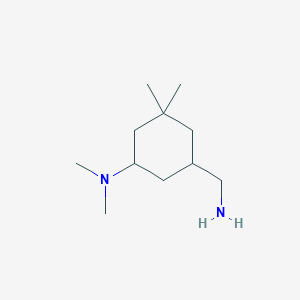
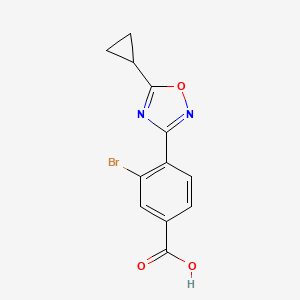
![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)

![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)

